19:0 PC

Description

Properties

IUPAC Name |

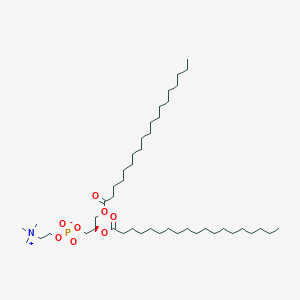

[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXPNBSAXZBLEC-USYZEHPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H92NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

19:0 Phosphatidylcholine (PC): A Technical Guide for Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipidomics, precision and accuracy are paramount. Among the vast array of lipid species, 19:0 Phosphatidylcholine (PC), also known as 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, holds a unique and critical position. This technical guide provides an in-depth exploration of 19:0 PC, detailing its structure, its role as an internal standard in lipidomics, relevant experimental protocols, and its biological context.

Chemical Structure and Properties

This compound is a saturated phospholipid with the chemical formula C46H92NO8P.[1] It consists of a glycerol backbone esterified to two nonadecanoic acid molecules at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position. Nonadecanoic acid is a saturated fatty acid with a 19-carbon chain, making it an odd-chain fatty acid.[2][3][4] This structural feature is key to its utility in lipidomics.

The Role of this compound as an Internal Standard

The primary application of this compound in lipidomics is as an internal standard for the quantification of other phospholipids, particularly phosphatidylcholines.[5][6][7] Its suitability for this role stems from several key characteristics:

-

Low Endogenous Abundance: Phospholipids containing odd-chain fatty acids like nonadecanoic acid are not highly abundant in most mammalian tissues. This ensures that the exogenously added this compound standard can be clearly distinguished from naturally occurring lipids in the sample.

-

Chemical Similarity: As a phosphatidylcholine, this compound shares a similar chemical structure and ionization efficiency with other PC species being analyzed. This allows for accurate quantification by correcting for variations in sample extraction, processing, and instrument response.

-

Commercial Availability: High-purity this compound is readily available from commercial suppliers, ensuring consistency and reliability in experimental setups.[3]

Quantitative Data

While endogenous levels of this compound are generally low, some studies have reported its detection in certain disease states. For instance, one study on type 2 diabetes mellitus (T2DM) observed markedly increased levels of PC (19:0/19:0) in the serum of T2DM patients compared to healthy controls.[8] Another study suggested a potential association between PC (19:0/19:0) and lung adenocarcinoma.[9] However, it is crucial to note that in many lipidomics studies, this compound is intentionally added as an internal standard, and its measured concentration reflects this addition rather than its endogenous level.[5][7][10]

The following table summarizes the use of this compound as an internal standard in various studies, highlighting the concentrations used.

| Application | Sample Matrix | Concentration of this compound Standard | Reference |

| Osteoarthritis Biomarker Detection | Human Plasma | 60 µg/mL | [5][7] |

| Rheumatoid Arthritis Lipid Profiling | Human Synovial Fluid | Not specified | [10] |

| Type 2 Diabetes Lipidomics | Human Serum | Not specified | [8] |

Experimental Protocols

Accurate quantification of phospholipids using this compound as an internal standard relies on robust and well-defined experimental protocols. Below are detailed methodologies for lipid extraction and analysis.

Lipid Extraction from Plasma/Serum using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from studies performing lipidomics on human plasma and serum.

Materials:

-

Plasma/Serum sample

-

Internal Standard (IS) solution containing PC(19:0/19:0)

-

Methanol (MeOH), HPLC grade

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Ultrapure water

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma/serum samples on ice.

-

In a clean microcentrifuge tube, add a specific volume of the sample (e.g., 20-50 µL).

-

Add a defined volume of the internal standard solution containing a known concentration of PC(19:0/19:0).

-

Add a volume of methanol (e.g., 150 µL) and vortex thoroughly for 30 seconds.

-

Add a larger volume of MTBE (e.g., 500 µL) and vortex for 10 minutes at 4°C.

-

Add a volume of ultrapure water (e.g., 150 µL) to induce phase separation.

-

Vortex for 1 minute and then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

The reconstituted lipid extract is then analyzed by a high-performance liquid chromatography system coupled to a mass spectrometer.

Typical LC-MS Parameters:

-

Column: A C18 reversed-phase column is commonly used for separating different lipid species.

-

Mobile Phases:

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with an additive like ammonium formate or formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

-

-

Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids based on their polarity.

-

Mass Spectrometry: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to detect a wide range of lipid classes.

-

Data Analysis: The peak area of the endogenous phospholipids is normalized to the peak area of the this compound internal standard to calculate their concentrations.

Visualizations

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing this compound as an internal standard.

Caption: A generalized workflow for lipidomics analysis.

Phosphatidylcholine Biosynthesis Pathways

While a specific signaling pathway directly involving this compound has not been extensively documented, it is synthesized and incorporated into membranes via the general phosphatidylcholine biosynthesis pathways. The two major pathways are the Kennedy pathway (de novo synthesis) and the Lands' cycle (remodeling). Odd-chain fatty acids like nonadecanoic acid can be incorporated during these processes.

Caption: Overview of Phosphatidylcholine Biosynthesis.

Biological Significance of Odd-Chain Fatty Acid Containing Phospholipids

The presence of odd-chain fatty acids in phospholipids, though in low amounts, is of growing interest. These lipids are derived from the diet or synthesized endogenously from propionyl-CoA.[11] While the specific signaling roles of this compound are not well-defined, the broader class of odd-chain fatty acids has been linked to various physiological and pathological processes. For instance, elevated levels of odd-chain fatty acids have been associated with conditions like vitamin B12 deficiency and gut dysbiosis.[11] Conversely, some studies suggest that certain odd-chain fatty acids may have beneficial effects. Further research is needed to fully elucidate the specific functions of phospholipids containing nonadecanoic acid.

Conclusion

19:0 Phosphatidylcholine is an indispensable tool in the field of lipidomics, primarily serving as a robust internal standard for the accurate quantification of phosphatidylcholines and other phospholipids. Its low endogenous abundance and chemical similarity to other PCs make it an ideal choice for correcting experimental variability. While its direct role in specific signaling pathways remains an area for further investigation, its utility in advancing our understanding of the lipidome is undeniable. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working to unravel the complexities of lipid metabolism in health and disease.

References

- 1. larodan.com [larodan.com]

- 2. Human Metabolome Database: Showing metabocard for Nonadecanoic acid (HMDB0000772) [hmdb.ca]

- 3. bluetigerscientific.com [bluetigerscientific.com]

- 4. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]

- 5. med.und.edu [med.und.edu]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Causal association of plasma lipidome with lung carcinoma and mediating role of inflammatory proteins: evidence from Mendelian randomization analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.healthmatters.io [blog.healthmatters.io]

An In-Depth Technical Guide to 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (DNPC), also known as PC(19:0/19:0), is a synthetic, saturated phospholipid that plays a significant role in lipid-based research and pharmaceutical development. Its unique structure, characterized by two 19-carbon acyl chains, imparts specific physicochemical properties that make it a valuable tool in the study of biological membranes and as a component in drug delivery systems. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of DNPC, with a focus on experimental protocols and quantitative data.

Core Structure and Physicochemical Properties

DNPC is an amphipathic molecule composed of a hydrophilic phosphocholine headgroup and two hydrophobic nonadecanoyl acyl chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. The long, saturated nature of the acyl chains leads to a high degree of molecular packing, influencing the rigidity and thickness of lipid bilayers.

Chemical Structure:

Caption: Chemical structure of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine.

Quantitative Data Summary:

| Property | Value | References |

| Molecular Formula | C₄₆H₉₂NO₈P | [1] |

| Molecular Weight | 818.20 g/mol | [1] |

| CAS Number | 95416-27-6 | [1] |

| Appearance | White Powder | [1] |

| Purity | >99% | [1] |

| Solubility | Soluble in chloroform and ethanol (25 mg/ml) | |

| Storage Temperature | -20°C | [1] |

| Elemental Analysis | C: 66.7-67.7%, H: 11-11.5%, N: 1.5-1.9%, O: 15.3-15.8%, P: 3.6-4% | [1] |

Synthesis and Purification

The synthesis of DNPC typically follows a semi-synthetic route starting from sn-glycero-3-phosphocholine (GPC). The primary method involves the acylation of the free hydroxyl groups at the sn-1 and sn-2 positions of the glycerol backbone with nonadecanoic acid.

Logical Workflow for DNPC Synthesis:

References

An In-depth Technical Guide to the Physical Properties of 19:0 Phosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a saturated phosphatidylcholine containing two 19-carbon fatty acid chains. As a phospholipid, it is a fundamental component of lipid bilayers and finds applications in research as a standard for lipidomic analysis and in the formulation of liposomes for drug delivery.[1][2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into its potential role in cellular signaling.

Core Physical and Chemical Properties

The physical characteristics of this compound are crucial for its application in membrane models and formulation science. These properties are summarized below.

| Property | Value | Source |

| Synonyms | 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, PC(19:0/19:0) | [2][3] |

| Molecular Formula | C46H92NO8P | [2][3] |

| Molecular Weight | 818.2 g/mol | [2][3] |

| Appearance | Powder | [1] |

| Purity | >99% | [3] |

| Melting Point (Transition Temperature) | 62°C | [4] |

| Solubility | Soluble in Chloroform; Soluble in Ethanol (25 mg/ml) | [2] |

Experimental Protocols

Accurate determination of the physical properties of this compound relies on precise experimental methodologies. The following sections detail the protocols for key analytical techniques.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] It is a primary method for determining the phase transition temperature (Tm) of phospholipids.[6][7]

Methodology:

-

Sample Preparation:

-

A known amount of this compound is accurately weighed into a DSC pan.

-

The lipid is hydrated with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to form a lipid dispersion. For multilamellar vesicles (MLVs), this is typically achieved by vortexing the sample above its transition temperature. For large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the Tm.[6]

-

-

DSC Analysis:

-

The sample pan and a reference pan (containing only the buffer) are placed in the DSC instrument.

-

The samples are typically subjected to several heating and cooling cycles to ensure thermal equilibrium.

-

The temperature is scanned over a range that encompasses the expected phase transition (e.g., 20°C to 80°C for this compound) at a controlled rate (e.g., 1°C/min).

-

-

Data Analysis:

-

The DSC thermogram plots the heat flow as a function of temperature.

-

The phase transition is observed as an endothermic peak.

-

The peak temperature of this endotherm is taken as the main phase transition temperature (Tm).[5] The enthalpy of the transition (ΔH) can be calculated from the area under the peak.

-

Lipid Extraction and Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of lipids in complex biological samples.[8][9][10][11] this compound is often used as an internal standard in these analyses due to its non-natural occurrence.

Methodology:

-

Lipid Extraction:

-

Biological samples (e.g., plasma, cells, tissue homogenates) are subjected to a lipid extraction procedure, commonly using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water. A one-phase extraction method using a mixture of methanol/chloroform/methyl-tert-butyl ether has also been shown to provide good recovery for a broad range of lipid classes.[11]

-

The organic phase, containing the lipids, is separated, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.

-

-

LC Separation:

-

The lipid extract is injected onto a liquid chromatography system.

-

Reversed-phase chromatography (e.g., using a C18 column) is commonly employed to separate lipid species based on their hydrophobicity (acyl chain length and degree of saturation).

-

A gradient elution with solvents such as water, acetonitrile, and isopropanol, often containing additives like ammonium formate or acetate to improve ionization, is used.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

Phosphatidylcholines are readily ionized in positive ion mode, often forming [M+H]+ or [M+Na]+ adducts.

-

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented. The resulting product ions are characteristic of the lipid's structure. For phosphatidylcholines, a characteristic fragment ion corresponding to the phosphocholine headgroup (m/z 184.07) is a key identifier.

-

-

Data Analysis:

-

Lipid species are identified based on their accurate mass, retention time, and characteristic MS/MS fragmentation patterns.

-

Quantification is typically achieved by comparing the peak area of the endogenous lipid to that of a known amount of an internal standard, such as this compound.

-

Signaling Pathways and Biological Relevance

While this compound is not a common naturally occurring phospholipid, understanding the general signaling pathways of phosphatidylcholines provides a framework for its potential biological activities if introduced into a system. Phosphatidylcholine itself is not just a structural component of membranes but also a source of second messengers.[12][13][14][15][16]

The hydrolysis of phosphatidylcholine by various phospholipases generates bioactive lipid mediators.

-

Phospholipase C (PLC): Cleavage of PC by a PC-specific PLC generates diacylglycerol (DAG) and phosphocholine. DAG is a well-known second messenger that activates protein kinase C (PKC).[17]

-

Phospholipase D (PLD): PLD hydrolyzes PC to produce phosphatidic acid (PA) and choline. PA can act as a signaling molecule itself or be converted to DAG.[17]

-

Phospholipase A2 (PLA2): This enzyme hydrolyzes the fatty acid at the sn-2 position of PC to produce a free fatty acid (such as arachidonic acid, a precursor to eicosanoids) and a lysophosphatidylcholine (LPC).[18] LPCs are signaling molecules that can activate G-protein coupled receptors.[18]

Caption: General Phosphatidylcholine Signaling Pathways.

Experimental Workflow

The analysis of this compound, particularly in a complex biological matrix, follows a standardized lipidomics workflow. This workflow ensures reproducible and accurate identification and quantification.

Caption: A Typical Lipidomics Experimental Workflow.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. caymanchem.com [caymanchem.com]

- 3. larodan.com [larodan.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. ucm.es [ucm.es]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. euncl.org [euncl.org]

- 10. waters.com [waters.com]

- 11. LC/MS lipid profiling from human serum: a new method for global lipid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 13. Choline phospholipids: signal transduction and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphatidylcholine breakdown and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signaling through phosphatidylcholine breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphatidylcholine: Composition, Functions, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]

- 18. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The Pivotal Role of Saturated Phosphatidylcholines in Cellular Function and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Saturated phosphatidylcholines (PCs) are a class of phospholipids that play a fundamental and multifaceted role in biology. Characterized by a hydrophilic phosphocholine head group and two saturated fatty acid tails attached to a glycerol backbone, these molecules are integral components of cellular membranes, influencing their structure, fluidity, and function. Beyond their structural capacity, saturated PCs are critically involved in vital physiological processes, including pulmonary function and cellular signaling. This technical guide provides a comprehensive overview of the biological significance of saturated PCs, with a focus on dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), their quantitative analysis, and their involvement in key signaling pathways.

Core Biological Functions of Saturated Phosphatidylcholines

The unique biophysical properties of saturated PCs, stemming from their straight, tightly packing acyl chains, dictate their primary biological roles.

Structural Components of Cellular Membranes and Lipid Rafts

Saturated PCs are essential for maintaining the integrity and order of cellular membranes. Their saturated acyl chains allow for tighter packing compared to their unsaturated counterparts, which contributes to the formation of more rigid and less fluid membrane domains.[1][2][3] This property is particularly important in the formation of lipid rafts, which are specialized microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and saturated phospholipids.[4][5] These rafts serve as platforms for the organization of signaling proteins and are involved in processes such as signal transduction and membrane trafficking.[4][6][7] While the exact composition varies, detergent-resistant membrane preparations, often used as a model for lipid rafts, show an enrichment in saturated glycerophospholipids.[5]

The Critical Role in Pulmonary Surfactant

Perhaps the most well-documented role of a saturated PC is that of dipalmitoylphosphatidylcholine (DPPC) as the primary component of pulmonary surfactant.[8][9][10] This complex mixture of lipids and proteins lines the alveoli of the lungs, where it dramatically reduces surface tension at the air-liquid interface.[8][10] This reduction is crucial for preventing alveolar collapse at the end of expiration and reducing the work of breathing.[8][9] DPPC, which constitutes a significant portion of the phosphatidylcholine fraction in lung surfactant, is uniquely suited for this role due to its ability to form a highly stable and tightly packed monolayer at the interface.[11][12][13] The actual content of DPPC in the phosphatidylcholine fraction of calf lung surfactant extract has been measured to be approximately 41%.[11]

Modulation of Membrane Fluidity and Permeability

The degree of saturation of the fatty acid chains in phospholipids is a key determinant of membrane fluidity.[1][2][3] Saturated PCs, with their straight acyl chains, decrease membrane fluidity and increase its order.[1][2] This has significant implications for the function of membrane-embedded proteins and the passive permeability of the membrane to small molecules. In two-component phospholipid bilayers, the coexistence of gel (more ordered) and liquid-crystalline (more fluid) domains, influenced by the presence of saturated PCs like DPPC, can lead to a maximum in the passive permeation of molecules at the interface between these domains.[14]

Precursors for Bioactive Lipid Mediators

While often considered structurally passive, saturated PCs can be metabolized to generate important signaling molecules. The hydrolysis of phosphatidylcholine by phospholipase D (PLD) produces phosphatidic acid (PA), and the action of phospholipase C (PLC) generates diacylglycerol (DAG).[15][16][17] When the precursor PC is saturated, the resulting PA and DAG will also contain saturated fatty acids. These lipid second messengers are involved in a multitude of signaling pathways that regulate cell growth, proliferation, and differentiation.[16][17][18]

Quantitative Data on Saturated Phosphatidylcholines

The following tables summarize key quantitative data regarding the biophysical properties and composition of prominent saturated phosphatidylcholines.

Table 1: Biophysical Properties of Saturated Phosphatidylcholine Bilayers

| Property | Dipalmitoylphosphatidylcholine (DPPC) | Distearoylphosphatidylcholine (DSPC) |

| Fatty Acyl Chains | 2 x 16:0 (Palmitic Acid) | 2 x 18:0 (Stearic Acid) |

| Melting Temperature (Tm) | ~41.3 °C[9] | ~55 °C |

| Area per Lipid (Fluid Phase) | 0.65 ± 0.01 nm² (at 350 K)[19] | 0.52 ± 0.01 nm² (for DPPE, a close structural analog, at 350 K)[19] |

| Bilayer Thickness (P-P distance) | ~3.43 nm (in pure DPPC)[19] | ~4.00 nm (in pure DPPE)[19] |

| Bending Rigidity Coefficient | 4.28 × 10⁻²⁰ J (at 295 K)[20] | 3.74 × 10⁻²⁰ J (at 295 K)[20] |

Table 2: Composition of Phosphatidylcholine in Lung Surfactant

| Phosphatidylcholine Species | Molar Fraction (%) in Mammalian Surfactant |

| Dipalmitoyl-PC (DPPC; 16:0/16:0) | ~60% of total PC[13] |

| Palmitoyl-myristoyl-PC (16:0/14:0) | ~10% of total PC[13] |

| Palmitoyl-palmitoleoyl-PC (16:0/16:1) | Significant amounts, concentration correlates with respiratory rate[12] |

| Palmitoyl-oleoyl-PC (16:0/18:1) | Present at lower concentrations[13] |

| Palmitoyl-linoleoyl-PC (16:0/18:2) | Present at lower concentrations[13] |

Experimental Protocols

Accurate analysis of saturated phosphatidylcholines requires robust and well-defined experimental procedures. The following sections detail key methodologies.

Lipid Extraction: The Folch Method

The Folch method is a widely used and reliable technique for the total extraction of lipids from biological samples.[8][21][22]

-

Principle: This method utilizes a chloroform:methanol mixture to solubilize lipids from a homogenized tissue sample, followed by a washing step to remove non-lipid contaminants.

-

Reagents:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or pure water)

-

Butylated hydroxytoluene (BHT) or other antioxidant (optional, to prevent lipid oxidation)

-

-

Procedure:

-

Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture. The final volume of the solvent should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[21] An antioxidant can be added at this stage.

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[21]

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate.[21] Vortex the mixture and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.[21]

-

Collection of Lipid Phase: The lower phase, which is the chloroform layer containing the lipids, is carefully collected. The upper aqueous phase contains the non-lipid components.

-

Solvent Evaporation: The chloroform is evaporated from the collected lipid extract under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[21]

-

Separation and Quantification of Saturated Phosphatidylcholines

a) High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating different molecular species of phosphatidylcholines based on the length and degree of saturation of their fatty acid chains.[23][24][25][26]

-

Principle: In reverse-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules (like those with longer and more saturated acyl chains) interact more strongly with the stationary phase and thus have longer retention times.

-

Typical Protocol:

-

Column: C18 reverse-phase column.[23]

-

Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) is a common mobile phase.[23] Isopropyl alcohol, methanol, and deionized water in proportions like 70:8:22 (v/v/v) have also been used.[26]

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths like 205 nm) can be used.[25][27] Mass spectrometry (LC-MS) provides more detailed structural information.

-

Sample Preparation: The dried lipid extract is redissolved in the mobile phase or a compatible solvent like methanol.[23]

-

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is primarily used for the analysis of the fatty acid composition of phosphatidylcholines after hydrolysis and derivatization.

-

Principle: The phosphatidylcholines are first hydrolyzed to release their fatty acids. These fatty acids are then converted into volatile methyl esters (FAMEs) or other derivatives, which are then separated by gas chromatography and identified by mass spectrometry.

-

Typical Protocol:

-

Hydrolysis: The PC fraction (which can be isolated by TLC or HPLC) is subjected to acidic or basic hydrolysis to cleave the fatty acids from the glycerol backbone.

-

Derivatization: The free fatty acids are derivatized to form volatile esters, most commonly FAMEs, using reagents like boron trifluoride in methanol or by forming pentafluorobenzyl (PFB) esters.[28][29]

-

GC Separation: The FAMEs or PFB esters are separated on a capillary GC column (e.g., a low-polarity column like 100% dimethylpolysiloxane).[28]

-

MS Detection: The separated fatty acid derivatives are identified and quantified by mass spectrometry.

-

Signaling Pathways Involving Saturated Phosphatidylcholine Metabolites

The metabolic products of saturated PCs, particularly diacylglycerol (DAG) and phosphatidic acid (PA), are potent second messengers in various signaling cascades.

Saturated Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

The accumulation of DAG with saturated fatty acids has been implicated in the development of insulin resistance.[30] Saturated fatty acids can lead to an increase in intracellular DAG levels, which in turn can activate certain isoforms of Protein Kinase C (PKC). Activated PKC can then phosphorylate downstream targets, including components of the insulin signaling pathway, leading to impaired glucose uptake.

Saturated Phosphatidic Acid (PA) in Cellular Signaling

Phosphatidic acid, generated from the hydrolysis of phospholipids like PC by phospholipase D, is another crucial lipid second messenger.[15][16] Saturated species of PA, such as 1,2-distearoyl-PA, have been specifically implicated in mediating saturated fatty acid-induced lipotoxicity and vascular calcification.[31] PA can exert its signaling effects by recruiting and activating specific proteins, and by altering membrane curvature, which is important for vesicle trafficking.[16][32]

References

- 1. Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 9. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Content of dipalmitoyl phosphatidylcholine in lung surfactant: ramifications for surface activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphatidylcholine molecular species in lung surfactant: composition in relation to respiratory rate and lung development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Permeability of dimyristoyl phosphatidylcholine/dipalmitoyl phosphatidylcholine bilayer membranes with coexisting gel and liquid-crystalline phases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphatidic acid - Wikipedia [en.wikipedia.org]

- 16. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 22. Lipid extraction by folch method | PPTX [slideshare.net]

- 23. bio.libretexts.org [bio.libretexts.org]

- 24. lib3.dss.go.th [lib3.dss.go.th]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. ijpsonline.com [ijpsonline.com]

- 28. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. lipidmaps.org [lipidmaps.org]

- 30. journals.physiology.org [journals.physiology.org]

- 31. Saturated phosphatidic acids mediate saturated fatty acid–induced vascular calcification and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Unveiling Phosphatidic Acidâ : Chemical Properties and Metabolic Pathways - MetwareBio [metwarebio.com]

An In-Depth Technical Guide to 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC)

This technical guide provides a comprehensive overview of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC), a saturated phosphatidylcholine containing two 19-carbon fatty acid chains. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and its role in biological systems.

Core Chemical and Physical Properties

This compound is a synthetic, high-purity phospholipid frequently utilized in lipidomics as an internal standard and in the creation of model membranes for biophysical studies. Its unique odd-chain fatty acid composition provides distinct physical properties compared to its even-chain counterparts.

| Property | Value | Reference(s) |

| Full Chemical Name | 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine | [1] |

| Synonyms | PC(19:0/19:0) | [2] |

| Chemical Formula | C46H92NO8P | [1] |

| Molecular Weight | 818.2 g/mol | [1] |

| CAS Number | 95416-27-6 | [1] |

| Physical State | Powder | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis Overview

The chemical synthesis of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine typically follows a well-established method for generating diacyl-phosphatidylcholines. A common and effective approach is the direct acylation of the commercially available precursor, sn-glycero-3-phosphocholine (GPC), with nonadecanoic anhydride. This reaction is often catalyzed by a super-acylation catalyst such as 4-(pyrrolidin-1-yl)pyridine. This method is favored for its straightforward procedure and scalability.[4] The fundamental reaction involves the esterification of the two hydroxyl groups on the glycerol backbone of GPC with the nonadecanoyl groups from the anhydride.

A simplified workflow for the synthesis of this compound.

Experimental Protocols

Due to its synthetic nature and the presence of odd-chain fatty acids, which are less common in many biological systems, this compound is an excellent internal standard for lipidomic analyses by mass spectrometry. It is also used in the preparation of liposomes for various research applications.

Protocol 1: Use of this compound as an Internal Standard for Lipid Extraction

This protocol describes the use of this compound as an internal standard for the extraction of lipids from biological samples, such as plasma or tissue homogenates, for subsequent analysis by mass spectrometry.[5][6]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound solution of known concentration (e.g., in chloroform or a suitable organic solvent)

-

Extraction solvents: Methanol, Methyl-tert-butyl ether (MTBE), Water (HPLC grade)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pipettes

Procedure:

-

Sample Preparation: Aliquot a known amount of the biological sample into a centrifuge tube.

-

Internal Standard Addition: Add a precise volume of the this compound internal standard solution to the sample.

-

Lipid Extraction (MTBE Method): a. Add methanol to the sample and vortex thoroughly. b. Add MTBE and vortex for an extended period (e.g., 1 hour) at 4°C. c. Induce phase separation by adding water and vortexing briefly. d. Centrifuge the sample to separate the phases. e. Carefully collect the upper organic phase, which contains the lipids.

-

Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform mixture).

Experimental workflow for lipid extraction using this compound.

Protocol 2: Preparation of this compound Liposomes

This protocol outlines a general method for the preparation of liposomes composed of this compound, which can be used to study membrane properties and interactions.[7]

Materials:

-

This compound powder

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Organic solvent (e.g., chloroform)

-

Round-bottom flask

-

Rotary evaporator

-

Sonication equipment (e.g., bath or probe sonicator) or extrusion apparatus

Procedure:

-

Lipid Film Formation: Dissolve a known amount of this compound in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Hydration: Add the buffer solution to the flask containing the lipid film. Hydrate the film by gentle agitation, which will result in the formation of multilamellar vesicles (MLVs).

-

Vesicle Size Reduction (Optional):

-

Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.

-

Extrusion: To generate large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size using an extrusion device.

-

-

Storage: Store the prepared liposomes at 4°C. It is important not to freeze the liposome suspension as this can disrupt the vesicle structure.[7]

Role in Signaling Pathways

While this compound itself is not a primary signaling molecule, as a phosphatidylcholine, it is a crucial component of cell membranes and a precursor to various second messengers. The metabolism of phosphatidylcholines is integral to cellular signaling.

Phosphatidylcholines can be hydrolyzed by different phospholipases to generate bioactive lipid mediators.[8]

-

Phospholipase A2 (PLA2) cleaves the fatty acid at the sn-2 position, producing lysophosphatidylcholine (LPC) and a free fatty acid. LPC is a signaling molecule involved in inflammatory responses.[9]

-

Phospholipase C (PLC) cleaves the phosphocholine headgroup, yielding diacylglycerol (DAG) , which is a key activator of protein kinase C (PKC).[10]

-

Phospholipase D (PLD) cleaves the choline headgroup, resulting in the formation of phosphatidic acid (PA) , another important lipid second messenger that can influence a variety of cellular processes, including cell proliferation and survival.

The presence of odd-chain fatty acids, such as nonadecanoic acid in this compound, may also influence membrane properties like fluidity. Studies have suggested that odd-chain fatty acids are differentially associated with certain adipokines compared to even-chain fatty acids, hinting at a more nuanced role in metabolic signaling.[11]

General phosphatidylcholine signaling pathways.

References

- 1. larodan.com [larodan.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bluetigerscientific.com [bluetigerscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.und.edu [med.und.edu]

- 7. Saturated Phosphatidylcholine Liposomes this compound:Cholesterol (70:30 molar ratio) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Frontiers | Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells [frontiersin.org]

- 9. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

- 11. Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Technical Guide to 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC)

For research use only. Not for use in diagnostic procedures.

This guide provides an in-depth overview of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC), a synthetic phospholipid crucial for various research applications. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its commercial availability, key applications, and detailed experimental protocols.

Introduction

1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, commonly referred to as this compound, is a saturated phosphatidylcholine with two 19-carbon fatty acid chains (nonadecanoic acid) esterified to the glycerol backbone.[1][2] Its defined structure and relative absence in most biological systems make it an excellent internal standard for lipidomics studies. Furthermore, its amphipathic nature allows for its use in the formation of liposomes and for studying the biophysical properties of lipid bilayers.[3][4][5]

Commercial Sources and Product Specifications

Several reputable suppliers offer high-purity this compound for research purposes. The products are typically available in powder form or dissolved in chloroform. It is crucial to select a product with the appropriate purity and formulation for your specific experimental needs.

| Supplier | Product Name/Number | CAS Number | Purity | Formulation(s) |

| Avanti Polar Lipids | This compound (850367) | 95416-27-6 | >99% | Powder, Chloroform (10 mg/mL) |

| Larodan | 1,2-Dinonadecanoyl-sn-Glycero-3-Phosphatidylcholine (37-1900) | 95416-27-6 | >99% | Not specified |

| Cayman Chemical | 1,2-Dinonadecanoyl-sn-glycero-3-PC (DNPC) | 95416-27-6 | ≥95% | Not specified |

| Blue Tiger Scientific | 1,2-dinonadecanoyl-sn-glycero-3-phosphocholineocholine, this compound (B2019197) | Not specified | Biotechnology grade | Not specified |

| Merck (Sigma-Aldrich) | This compound powder (Avanti 850367P), this compound Chloroform (Avanti 850367C) | 95416-27-6 | >99% (TLC) | Powder, Chloroform |

| Fisher Scientific | Avanti Polar Lipids 1,2-DINONADECANOYL-SN-GLYCERO- (NC2086552) | 95416-27-6 | 99% | Not specified |

Note: This table is not exhaustive and other suppliers may be available. Purity and formulation should be confirmed with the respective supplier.

Key Applications

The primary application of this compound is as an internal standard in quantitative lipidomics via mass spectrometry (MS).[3][6] Its odd-chain fatty acids are not commonly found in high abundance in mammalian systems, allowing for clear differentiation from endogenous lipids.

Other significant applications include:

-

Biophysical studies of lipid membranes: Used in the preparation of unilamellar or multilamellar vesicles (liposomes) to study membrane dynamics, phase transitions, and lipid-protein interactions.[3][4]

-

Fatty acid analysis: Serves as a standard for the quantification of fatty acids in various biological samples, including soil microbes.[7]

-

Drug delivery research: Incorporated into liposomal formulations to study the encapsulation and delivery of therapeutic agents.

Experimental Protocols

Preparation of a this compound Internal Standard Stock Solution

This protocol describes the preparation of a stock solution of this compound for use as an internal standard in lipidomics experiments.

Materials:

-

This compound, powder form (e.g., Avanti Polar Lipids, 850367P)

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

Glass vial with a PTFE-lined cap

-

Analytical balance

-

Gas-tight syringe

Procedure:

-

Accurately weigh a desired amount of this compound powder (e.g., 10 mg) into a clean glass vial.

-

Add a precise volume of a 2:1 (v/v) chloroform:methanol mixture to the vial to achieve the desired concentration (e.g., 1 mg/mL).

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution at -20°C.

Lipid Extraction from Biological Samples using this compound as an Internal Standard (Folch Method)

This protocol outlines a general procedure for extracting lipids from biological samples (e.g., plasma, cell pellets, tissue homogenates) using a modified Folch method, incorporating this compound as an internal standard.[1]

Materials:

-

This compound internal standard stock solution (from 4.1)

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

0.9% NaCl solution (saline)

-

Biological sample (e.g., 100 µL plasma, 1x10^6 cells, 20 mg tissue)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-

Add a known amount of the this compound internal standard stock solution. The amount should be chosen to be within the linear range of detection of the mass spectrometer and comparable to the expected levels of the analytes of interest.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for 100 µL of plasma, add 2 mL of the solvent mixture).

-

Vortex the mixture vigorously for 1 minute.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., for 2 mL of solvent, add 400 µL of saline).

-

Vortex the mixture again for 30 seconds.

-

Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol or a mobile phase-compatible solvent).

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is not merely a structural component of membranes but also a key player in cellular signaling. The hydrolysis of PC by various phospholipases generates important second messengers.

-

Phospholipase C (PLC): Some isoforms of PLC can hydrolyze PC to produce diacylglycerol (DAG) and phosphocholine. DAG is a well-known activator of Protein Kinase C (PKC).

-

Phospholipase D (PLD): PLD cleaves the phosphodiester bond of PC to generate phosphatidic acid (PA) and choline. PA can act as a signaling molecule itself or be converted to DAG.

-

Phospholipase A2 (PLA2): PLA2 hydrolyzes the fatty acid at the sn-2 position of PC, releasing a free fatty acid (often arachidonic acid, a precursor to eicosanoids) and a lysophosphatidylcholine (LPC).

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, membrane biophysics, and drug delivery. Its well-defined structure and commercial availability in high purity make it a reliable standard for quantitative analysis and a versatile component for in vitro model systems. This guide provides a foundational understanding of its sources, applications, and key experimental protocols to facilitate its effective use in research.

References

- 1. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Saturated Phosphatidylcholine Liposomes this compound:Cholesterol (70:30 molar ratio) | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Steady state-polar metabolomics and lipidomics [bio-protocol.org]

Unraveling the Dichotomy: A Technical Guide to 19:0 PC and 19:0 lyso-PC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core differences between 19:0 Phosphatidylcholine (PC) and its hydrolytic derivative, 19:0 Lysophosphatidylcholine (lyso-PC). While structurally similar, these two lipid molecules exhibit distinct physicochemical properties and play vastly different roles in cellular processes, with implications for health and disease. This document provides a comprehensive overview of their characteristics, biological significance, and the experimental methodologies used to study them.

Core Structural and Physicochemical Differences

The fundamental distinction between 19:0 PC and 19:0 lyso-PC lies in their structure. This compound, a diacyl-glycerophospholipid, possesses two nonadecanoic acid (19:0) fatty acid chains esterified to the glycerol backbone at the sn-1 and sn-2 positions. In contrast, 19:0 lyso-PC is a monoacyl-glycerophospholipid, having lost one of its fatty acid chains, typically from the sn-2 position, through enzymatic hydrolysis. This seemingly minor structural alteration leads to significant changes in their physicochemical properties and, consequently, their biological functions.

The presence of a single acyl chain in 19:0 lyso-PC results in a more conical molecular shape compared to the cylindrical shape of this compound. This altered geometry profoundly impacts their behavior in aqueous environments. 19:0 lyso-PC is more water-soluble and acts as a detergent, readily forming micelles, whereas this compound is a primary building block of cellular membranes, forming stable lipid bilayers.

Table 1: Quantitative Comparison of this compound and 19:0 lyso-PC Properties

| Property | This compound (1,2-dinonadecanoyl-sn-glycero-3-phosphocholine) | 19:0 lyso-PC (1-nonadecanoyl-sn-glycero-3-phosphocholine) |

| Molecular Formula | C46H92NO8P[1] | C27H56NO7P[2] |

| Molecular Weight | 818.2 g/mol [1] | 537.71 g/mol [2] |

| Structure | Diacyl-glycerophospholipid | Monoacyl-glycerophospholipid |

| Acyl Chains | Two 19:0 fatty acid chains | One 19:0 fatty acid chain |

| Critical Micelle Concentration (CMC) | Very low (forms bilayers) | In the micromolar range (forms micelles) |

Biological Functions and Signaling Pathways

The distinct structural and physical properties of this compound and 19:0 lyso-PC dictate their divergent roles in biology.

This compound is a ubiquitous and essential component of cellular membranes, contributing to their structural integrity, fluidity, and function.[3] It is also involved in intracellular cholesterol transport and serves as a precursor for the synthesis of other important lipids, including sphingomyelin.[3]

19:0 lyso-PC , on the other hand, is increasingly recognized as a potent signaling molecule, often referred to as a lysophospholipid mediator.[3][4] Its levels are typically low in healthy cells but can increase under pathological conditions such as inflammation and atherosclerosis.[5] 19:0 lyso-PC exerts its effects by activating specific G-protein coupled receptors (GPCRs), leading to the modulation of various downstream signaling cascades.

Signaling Pathway of 19:0 lyso-PC

19:0 lyso-PC can bind to and activate several GPCRs, including GPR119. This interaction initiates a signaling cascade that can lead to various cellular responses, including the potentiation of insulin secretion.

Enzymatic Interconversion

The conversion of this compound to 19:0 lyso-PC is a critical enzymatic process, primarily catalyzed by phospholipase A2 (PLA2).[3] This enzyme hydrolyzes the ester bond at the sn-2 position of the glycerol backbone, releasing a fatty acid and generating the corresponding lysophospholipid. Conversely, 19:0 lyso-PC can be re-acylated back to this compound by lysophosphatidylcholine acyltransferase (LPCAT) in the presence of an acyl-CoA.[3]

Experimental Protocols

The differentiation and quantification of this compound and 19:0 lyso-PC, as well as the characterization of their biological effects, require specific analytical and experimental techniques.

Lipid Extraction and Analysis by Mass Spectrometry

A common method for the analysis of these lipids involves extraction from biological samples followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Lipid Extraction:

-

Homogenize the biological sample (e.g., plasma, cells, tissue) in a suitable solvent system, such as a mixture of chloroform and methanol.

-

Add an internal standard, such as a deuterated or odd-chain version of the lipids of interest (e.g., this compound-d5, 19:0 lyso-PC-d5), to the sample prior to extraction for accurate quantification.

-

Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate the different lipid species.

-

Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

For the detection of 19:0 lyso-PC, operate the mass spectrometer in positive ion mode and perform a precursor ion scan for m/z 184, which is a characteristic fragment of the phosphocholine headgroup.

-

For the quantification of this compound, use a targeted approach with multiple reaction monitoring (MRM) by selecting the precursor ion corresponding to the protonated molecule [M+H]+ and a specific product ion.

-

Quantify the endogenous lipids by comparing their peak areas to those of the internal standards.

-

Experimental Workflow for Comparing Cellular Effects

To investigate the differential biological effects of this compound and 19:0 lyso-PC, a structured experimental workflow is essential.

Conclusion

References

The Unseen Architects: An In-depth Technical Guide to the Function of Odd-Chain Phospholipids in Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

While even-chain phospholipids are the ubiquitous building blocks of cellular membranes, their odd-chain counterparts are emerging from obscurity as critical players in membrane architecture, cellular signaling, and overall metabolic health. This technical guide provides a comprehensive overview of the core functions of odd-chain phospholipids in biological membranes. We delve into their synthesis and incorporation into lipid bilayers, their impact on the biophysical properties of the membrane, and their burgeoning role in modulating key signaling pathways. This document synthesizes current research to offer a detailed resource for scientists and drug development professionals interested in this novel class of lipids. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key analytical techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the complex roles of odd-chain phospholipids.

Introduction

For decades, the scientific community has focused on phospholipids constructed with even-chain fatty acids, considering them the fundamental components of biological membranes. However, a growing body of evidence highlights the presence and physiological significance of odd-chain phospholipids, which incorporate fatty acids with an odd number of carbon atoms, most notably pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). These lipids, though less abundant, are not mere curiosities but are actively synthesized, incorporated into membranes, and are now linked to a reduced risk of various metabolic diseases[1]. Their unique structural properties impart distinct biophysical characteristics to membranes, influencing fluidity, thickness, and the formation of specialized microdomains known as lipid rafts. This guide will explore the multifaceted functions of odd-chain phospholipids, providing a technical foundation for further research and therapeutic development.

Synthesis and Incorporation of Odd-Chain Phospholipids

The journey of odd-chain phospholipids begins with the synthesis of odd-chain fatty acids (OCFAs). Unlike their even-chain counterparts, which are primarily built from two-carbon acetyl-CoA units, OCFAs utilize a three-carbon precursor, propionyl-CoA, as the primer for fatty acid synthesis[2][3].

Key Synthesis Steps:

-

Propionyl-CoA Formation: Propionyl-CoA is derived from several sources, including the catabolism of certain amino acids (valine, isoleucine, methionine), the beta-oxidation of odd-chain fatty acids themselves, and importantly, from the fermentation of dietary fiber by gut microbiota[1][2].

-

Fatty Acid Elongation: Fatty acid synthase (FAS) utilizes propionyl-CoA as the initial building block, followed by the sequential addition of two-carbon units from malonyl-CoA to elongate the fatty acid chain, resulting in the formation of OCFAs like C15:0 and C17:0[2][3].

-

Phospholipid Assembly: Once synthesized, these OCFAs are activated to acyl-CoAs and can be incorporated into the glycerol backbone of phospholipids, primarily at the sn-1 or sn-2 position, through the action of various acyltransferases.

The incorporation of these specialized fatty acids leads to a diverse array of odd-chain phospholipid species within cellular membranes.

Impact on Membrane Biophysical Properties

The presence of an odd number of carbon atoms in the acyl chains of phospholipids introduces subtle yet significant alterations to the physical properties of the membrane. These changes can have profound effects on membrane function and the activity of membrane-associated proteins.

Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for numerous cellular processes, including signal transduction and membrane trafficking. The fluidity is influenced by the packing of phospholipid acyl chains. While direct quantitative data on the effect of odd-chain phospholipids on membrane fluidity is an active area of research, we can infer their impact based on established principles of lipid biophysics. Saturated fatty acids generally decrease membrane fluidity due to their ability to pack tightly. However, the terminal methyl group of an odd-chain fatty acid disrupts the highly ordered packing of adjacent even-chain saturated fatty acids, potentially leading to a localized increase in fluidity or a "packing defect"[4].

Table 1: Hypothetical Impact of Odd-Chain Phospholipids on Membrane Fluidity

| Phospholipid Composition | Predicted Effect on Fluidity | Rationale |

| Predominantly even-chain saturated phospholipids | Lower fluidity | Tight packing of acyl chains. |

| Mixed even- and odd-chain saturated phospholipids | Localized increase in fluidity | Disruption of tight packing by the terminal methyl group of the odd-chain fatty acid. |

Note: This table represents a hypothesis based on biophysical principles. Further experimental validation is required.

Membrane Thickness

The thickness of the lipid bilayer is another critical parameter that influences the function of transmembrane proteins. The length of the acyl chains is a primary determinant of membrane thickness. It is generally accepted that bilayer thickness increases linearly with the number of carbons in the acyl chain[5]. Therefore, a membrane enriched in phospholipids containing C17:0 would be expected to be thicker than one composed primarily of C16:0-containing phospholipids.

Table 2: Estimated Membrane Thickness Based on Acyl Chain Length

| Predominant Acyl Chain | Estimated Hydrophobic Thickness (Å) | Reference |

| C14:0 (Myristic Acid) | ~25-27 | [5] |

| C16:0 (Palmitic Acid) | ~28-30 | [5] |

| C17:0 (Heptadecanoic Acid) | ~30-32 (Estimated) | Based on linear extrapolation |

| C18:0 (Stearic Acid) | ~32-34 | [5] |

Note: The estimated thickness for C17:0 is based on the established linear relationship between acyl chain length and membrane thickness and requires direct experimental confirmation.

Role in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that serve as platforms for cellular signaling. While traditionally thought to be enriched in saturated even-chain phospholipids, recent lipidomic studies have revealed a more complex composition[6]. The unique packing properties of odd-chain phospholipids suggest they could play a role in the formation, stability, and composition of these critical signaling hubs. Further research is needed to elucidate the precise quantitative distribution of odd-chain phospholipids within lipid rafts.

Involvement in Cellular Signaling

Emerging evidence suggests that odd-chain fatty acids, and by extension odd-chain phospholipids, are not merely structural components but also active participants in cellular signaling.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent a large family of transmembrane receptors that play a central role in signal transduction. The function of GPCRs is intimately linked to the lipid environment of the membrane. Anionic phospholipids have been shown to be particularly important for the formation of GPCR-G protein signaling complexes[7]. While direct evidence for the specific role of odd-chain phospholipids in GPCR signaling is still developing, their ability to alter local membrane properties could allosterically modulate GPCR conformation and function.

Caption: Hypothetical modulation of GPCR signaling by odd-chain phospholipids.

Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of enzymes that are critical for regulating many cellular processes. The activation of conventional and novel PKC isoforms is dependent on their recruitment to the cell membrane by diacylglycerol (DAG) and phospholipids, particularly phosphatidylserine. The physical properties of the membrane, such as headgroup spacing and the presence of packing defects, can influence PKC activation[8]. The unique structural features of odd-chain phospholipids could create a membrane environment that is either more or less conducive to PKC activation, representing a potential mechanism for fine-tuning cellular signaling.

Caption: Potential influence of odd-chain phospholipids on Protein Kinase C activation.

Experimental Protocols

Lipid Extraction and Analysis by LC-MS/MS

Objective: To extract total lipids from cells or tissues and quantify the abundance of odd-chain phospholipids.

Protocol:

-

Sample Homogenization: Homogenize cell pellets or tissue samples in a cold solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower organic phase will contain the lipids.

-

Lipid Extraction: Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

-

LC Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18) to separate the different phospholipid classes and species based on their hydrophobicity.

-

MS/MS Analysis: The eluting phospholipids are ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for the targeted quantification of odd-chain phospholipids.

Caption: Workflow for the analysis of odd-chain phospholipids by LC-MS/MS.

Isolation of Lipid Rafts

Objective: To isolate detergent-resistant membrane fractions (a proxy for lipid rafts) and analyze their odd-chain phospholipid content.

Protocol:

-

Cell Lysis: Lyse cells in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

-

Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., 40%, 30%, and 5% sucrose layers).

-

Sample Loading: Layer the cell lysate on top of the sucrose gradient.

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C. Lipid rafts, being less dense, will float to the interface of the lower density sucrose layers.

-

Fraction Collection: Carefully collect the fractions from the top of the gradient.

-

Analysis: Analyze the protein and lipid composition of each fraction. The presence of raft marker proteins (e.g., flotillin, caveolin) and enrichment of cholesterol and sphingomyelin will identify the lipid raft fractions. The lipid composition of these fractions can then be analyzed by LC-MS/MS as described above.

Caption: Experimental workflow for the isolation and analysis of lipid rafts.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Objective: To assess the impact of odd-chain phospholipids on membrane fluidity using a fluorescent probe.

Protocol:

-

Liposome Preparation: Prepare liposomes with a defined lipid composition (e.g., with and without the inclusion of odd-chain phospholipids).

-

Probe Incorporation: Incubate the liposomes with a fluorescent probe that partitions into the lipid bilayer, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

-

Fluorescence Measurement: Place the labeled liposomes in a fluorometer equipped with polarizers.

-

Anisotropy Calculation: Excite the sample with vertically polarized light and measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane. The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is a correction factor for the instrument.

-

Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe and thus lower membrane fluidity. A lower anisotropy value corresponds to higher membrane fluidity.

Conclusion and Future Directions

The study of odd-chain phospholipids is a rapidly advancing field with significant implications for our understanding of membrane biology and its connection to human health. While present in smaller quantities than their even-chain counterparts, their unique structural features allow them to exert a significant influence on the biophysical properties of membranes and to participate in cellular signaling. The inverse correlation between circulating levels of odd-chain fatty acids and the risk of metabolic diseases underscores the importance of further investigation into the precise molecular mechanisms by which these lipids function.

Future research should focus on:

-

Quantitative Biophysical Studies: Precisely quantifying the effects of incorporating various odd-chain phospholipids on membrane fluidity, thickness, and curvature.

-

Lipid Raft Proteomics and Lipidomics: Detailed characterization of the protein and lipid composition of lipid rafts in the presence of varying levels of odd-chain phospholipids.

-

Signaling Pathway Elucidation: Identifying the specific signaling pathways that are directly modulated by odd-chain phospholipids and the molecular mechanisms of this modulation.

-

Therapeutic Potential: Exploring the potential of dietary supplementation with odd-chain fatty acids or the development of drugs that target odd-chain phospholipid metabolism for the prevention and treatment of metabolic diseases.

The continued exploration of the world of odd-chain phospholipids promises to unveil new layers of complexity in membrane biology and open up novel avenues for therapeutic intervention.

References

- 1. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Significance of Lipid Diversity as Studied by Small Angle Neutron and X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 4. mdpi.com [mdpi.com]

- 5. Anionic phospholipids control mechanisms of GPCR-G protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of Nonadecanoic Acid in Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid that, while less common than its even-chained counterparts, is ubiquitously found in trace amounts across various biological systems. Its presence in lipids of plants, animals, fungi, and bacteria has drawn increasing interest due to its potential physiological roles and applications as a biomarker. This technical guide provides a comprehensive overview of the natural occurrence of nonadecanoic acid, its biosynthesis, and its emerging significance in research and drug development.

Natural Occurrence of Nonadecanoic Acid

Nonadecanoic acid is found in a diverse array of natural sources, often as a minor component of the total fatty acid profile. Its distribution is widespread, from microorganisms to higher plants and animals.

Occurrence in Plant Lipids

Nonadecanoic acid has been reported in various vegetable oils, though typically at low concentrations.[1] Its presence is often noted in the seed oils of certain plant species.

Occurrence in Animal Lipids

In the animal kingdom, nonadecanoic acid is present in the fats of ruminants, such as in butterfat, and in the meat of animals like cattle and sheep. This is largely attributed to the microbial activity in the rumen, which synthesizes odd-chain fatty acids. It is also found in the lipids of various marine organisms.

Occurrence in Microbial Lipids

Certain bacteria and fungi are known to produce nonadecanoic acid. For instance, it has been identified in the lipids of Staphylococcus and is considered a fungal metabolite.[2][3] The mushroom Ganoderma lucidum (Reishi) has been a subject of interest, with studies analyzing the fatty acid composition of its spores.[4][5]

Occurrence in Insects

Nonadecanoic acid also plays a role in the insect world, where it can function as a pheromone or a defensive compound.[1][2][6]

Quantitative Data on Nonadecanoic Acid Occurrence

The following tables summarize the available quantitative data on the concentration of nonadecanoic acid in various natural sources. It is important to note that the concentration of this fatty acid can vary depending on the species, diet, environmental conditions, and the specific lipid fraction analyzed.

| Source | Sample Type | Concentration of Nonadecanoic Acid (% of total fatty acids) | Reference |

| Fungi | Ganoderma lucidum (Methanol Extract) | 0.15 | [2] |

| Animal Fats | Butterfat | Trace amounts | [6] |

(Note: Comprehensive quantitative data for nonadecanoic acid is often limited as it is a minor fatty acid and frequently grouped with other trace fatty acids in analyses.)

Biosynthesis and Metabolism of Nonadecanoic Acid

The biosynthesis of odd-chain fatty acids, including nonadecanoic acid, follows a pathway similar to that of even-chain fatty acids but with a key difference in the initial substrate.

De Novo Biosynthesis

The synthesis of even-chain fatty acids is initiated with acetyl-CoA. In contrast, the biosynthesis of odd-chain fatty acids begins with propionyl-CoA as the primer. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle. This process is dependent on vitamin B12.

Beta-Oxidation of Odd-Chain Fatty Acids

The catabolism of odd-chain fatty acids through beta-oxidation proceeds in the same manner as for even-chain fatty acids until the final cycle. This last cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7][8] The propionyl-CoA is then converted to succinyl-CoA and enters the citric acid cycle.

Signaling Pathways and Physiological Roles

While research into the specific signaling pathways of nonadecanoic acid is ongoing, its role as a fatty acid suggests potential interactions with nuclear receptors and other signaling molecules.

Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[9][10][11] While direct evidence for nonadecanoic acid is still emerging, its structural similarity to other fatty acid ligands suggests it may also modulate PPAR activity. Decanoic acid (C10:0), a medium-chain fatty acid, has been shown to be a direct ligand of PPARγ.[12]

Anti-Proliferative Effects

Some studies have indicated that nonadecanoic acid may possess anti-cancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines.[3] Research on other fatty acids, such as decanoic acid, has pointed towards the c-Met signaling pathway as a potential target for anti-tumor effects in hepatocellular carcinoma.[13][14]

Experimental Protocols

Lipid Extraction: Modified Folch Method

The Folch method is a widely used technique for extracting total lipids from biological samples.[4][15][16][17][18][19]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize the tissue sample with a chloroform:methanol (2:1, v/v) mixture. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[15]

-

Agitate the homogenate for 15-20 minutes at room temperature.[15]

-

Filter or centrifuge the homogenate to separate the liquid phase.[15]

-

Wash the collected liquid phase with 0.2 volumes of 0.9% NaCl solution to remove non-lipid contaminants.[15]

-

Centrifuge the mixture at low speed (e.g., 2000 rpm) to facilitate phase separation.[15]

-

Carefully remove the upper aqueous phase.[15]